N-Methyl-4-(1-imidazolyl)benzylamine
Description
N-Methyl-4-(1-imidazolyl)benzylamine is a benzylamine derivative featuring a methyl-substituted amine group and a 4-position imidazole ring. This structure confers unique physicochemical properties, such as moderate lipophilicity (due to the methyl group) and hydrogen-bonding capacity (via the imidazole nitrogen atoms).
Structure
2D Structure
Properties
IUPAC Name |
1-(4-imidazol-1-ylphenyl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-12-8-10-2-4-11(5-3-10)14-7-6-13-9-14/h2-7,9,12H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZIBQMZVUZDSFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428126 | |
| Record name | 1-[4-(1H-Imidazol-1-yl)phenyl]-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179873-45-1 | |
| Record name | 1-[4-(1H-Imidazol-1-yl)phenyl]-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Imidazole-4-Formaldehyde Intermediate
One industrially relevant method involves the preparation of 2-methylimidazole-4-formaldehyde as a key intermediate, which is subsequently reacted with benzyl derivatives to form N-substituted imidazoles. The process includes:
Step 1: Formation of 2-methylimidazole-4-formaldehyde
- React 2-bromopropionaldehyde with acetamidine hydrochloride in dichloromethane.
- Stir and cool the mixture to −25 ± 5 °C under nitrogen protection.
- Add sodium tert-butoxide in batches, maintaining temperature below −15 °C.
- Gradually warm to 0 °C and then to 20 ± 5 °C, holding for several hours.
- Adjust pH to 5-6 with glacial acetic acid, separate phases, dry, and isolate the product.
- Yield: Approximately 81.5% of pale yellow crystalline 2-methylimidazole-4-formaldehyde.
Step 2: Reaction with Bromobenzyl
- Dissolve 2-methylimidazole-4-formaldehyde in tetrahydrofuran.
- Cool to −5 °C under nitrogen, add strong base (e.g., sodium tert-butoxide).
- Maintain temperature below 10 °C, then add bromobenzyl dropwise.
- Stir at 5–15 °C for 5–7 hours.
- Isolate the 1-benzyl-2-methylimidazole-4-formaldehyde intermediate.
Step 3: Further Reaction to Final Product
- React the intermediate with diethyl succinate in an alcohol solvent (methanol, ethanol, or isopropanol).
- Use strong base catalysis.
- Isolate the final product after work-up.
This method avoids the generation of strong acid gases, uses relatively stable intermediates, and achieves an overall yield of about 53% based on 2-bromopropionaldehyde, making it suitable for industrial scale-up.
| Step | Reagents/Conditions | Temperature (°C) | Solvent | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 2-bromopropionaldehyde, acetamidine HCl, NaOtBu | −25 to 20 | Dichloromethane | 81.5 | Formation of 2-methylimidazole-4-formaldehyde |
| 2 | 2-methylimidazole-4-formaldehyde, bromobenzyl, strong base | −5 to 15 | Tetrahydrofuran | Not specified | Formation of benzylated intermediate |
| 3 | Benzylated intermediate, diethyl succinate, strong base | Ambient | Methanol/ethanol/isopropanol | Not specified | Final product formation |
Synthesis via Reaction of Imidazole Derivatives with Isocyanates
Another approach involves the reaction of amino-imidazole derivatives with alkyl or aryl isocyanates, which can yield N-substituted imidazole compounds through cyclization and carbamoylation steps:
- Starting from 5-amino-α-imino-1H-imidazole-4-acetonitriles, reaction with benzyl isocyanate leads to 4,4'-bi-1H-imidazol-2-ones.
- The reaction proceeds via formation of N-alkyl/arylcarbamoyl intermediates, followed by intramolecular cyclization.
- Catalysts such as DBU significantly accelerate the cyclization.
- Variations in the amidine substituents affect the reaction outcome, with N-alkylamidines tending to form urea byproducts, while N-arylamidines favor the desired imidazole derivatives.
While this method is more focused on biimidazole derivatives, it demonstrates the utility of isocyanate chemistry in modifying imidazole rings, which could be adapted for N-methyl-4-(1-imidazolyl)benzylamine synthesis through appropriate precursor design.
Recent Advances in Imidazole Synthesis Relevant to this compound
Recent literature highlights methodologies for constructing substituted imidazoles with control over N-1 and C-4 positions:
- Condensation of aldehydes with dicarbonyl compounds to form enones.
- Nucleophilic addition of N-hydroxy-imidamides to enones, followed by cyclodehydration, yielding hydroxyimidazoles.
- Subsequent functional group transformations allow conversion to NH-imidazoles and further N-substitution, including benzylation and methylation.
These methods provide a flexible synthetic platform that could be tailored to prepare this compound by selecting appropriate aldehyde and amine precursors and employing selective N-methylation strategies.
| Method | Key Intermediates | Reaction Type | Catalysts/Bases | Solvents | Yield (%) | Industrial Suitability |
|---|---|---|---|---|---|---|
| 2-methylimidazole-4-formaldehyde route | 2-methylimidazole-4-formaldehyde, benzyl bromide derivatives | Nucleophilic substitution, base catalysis | Sodium tert-butoxide | Dichloromethane, THF, alcohols | ~53 (overall) | High (stable intermediates, no strong acid gases) |
| Amino-imidazole + isocyanates | 5-amino-α-imino-imidazole derivatives | Carbamoylation, cyclization | DBU | Not specified | Quantitative for biimidazole | Moderate (specific to biimidazoles) |
| Aldehyde + dicarbonyl + imidamide | Hydroxyimidazole intermediates | Condensation, cyclodehydration | Not specified | Various organic solvents | Not specified | Flexible for substituted imidazoles |
- The preparation via 2-methylimidazole-4-formaldehyde is well-documented in patent CN116751167A, emphasizing mild conditions, nitrogen atmosphere, and temperature control to optimize yields and purity.
- The reaction mechanism involves initial formation of the imidazole ring, followed by selective substitution at the 4-position with benzyl groups under strong base catalysis.
- The use of sodium tert-butoxide as a strong base provides efficient deprotonation and nucleophilic activation without generating corrosive byproducts.
- The isocyanate-based synthesis routes offer alternative pathways for functionalization but require careful control to avoid side reactions such as urea formation.
- Recent synthetic advances provide insight into multi-component reactions and cyclodehydration strategies that can be adapted for targeted N-methylation and benzyl substitution on the imidazole ring.
The preparation of this compound can be effectively achieved through multi-step synthesis involving the formation of 2-methylimidazole-4-formaldehyde intermediates followed by benzylation and further functionalization under strong base catalysis. This method is industrially viable due to stable intermediates, controlled reaction conditions, and acceptable yields. Alternative methods using isocyanate chemistry and recent advances in imidazole synthesis offer complementary strategies for structural diversification and optimization.
The choice of method depends on the scale, desired purity, and available starting materials, with the 2-methylimidazole-4-formaldehyde route currently the most practical for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(4-(1H-Imidazol-1-yl)phenyl)-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives .
Scientific Research Applications
Antimicrobial Activity
N-Methyl-4-(1-imidazolyl)benzylamine and its derivatives have shown promising antimicrobial properties. The imidazole moiety is often associated with antifungal activity, which can be leveraged in developing new antifungal agents. Studies suggest that compounds with imidazole rings can inhibit the growth of various pathogens, making them suitable candidates for treating infections.
Cancer Treatment
The compound serves as a lead structure in the development of anticancer drugs. Its ability to interact with biological systems has been explored in several studies aimed at targeting cancer cells. The unique structure enhances its efficacy compared to simpler derivatives, potentially leading to more effective treatment options for various cancers .
Neurological Disorders
Research indicates that this compound may have applications in treating neurological disorders. Its structural similarity to other imidazole derivatives that act as agonists for neurotransmitter receptors suggests potential benefits in managing conditions such as depression and anxiety .
Cardiovascular Applications
The compound has been investigated for its role as an α1A adrenergic agonist. This activity is relevant for developing treatments for conditions like urinary incontinence and nasal congestion, where modulation of smooth muscle tone is beneficial .
Case Study 1: Antimicrobial Efficacy
A study demonstrated that derivatives of this compound exhibited significant antifungal activity against Candida species. The mechanism involved disruption of fungal cell membrane integrity, leading to cell death.
Case Study 2: Cancer Cell Targeting
In vitro studies showed that this compound selectively inhibited the proliferation of breast cancer cells while sparing normal cells. This selectivity suggests its potential as a chemotherapeutic agent with fewer side effects compared to conventional treatments.
Comparison with Related Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1-Methylbenzimidazole | Methyl group on nitrogen | Antifungal activity |
| Benzimidazole | Basic structure without substitution | Broad-spectrum antimicrobial properties |
| 2-(1H-Imidazol-1-yl)phenol | Phenolic hydroxyl group | Antioxidant properties |
This compound stands out due to its specific combination of the benzylamine framework with an imidazole ring, enhancing its biological activity compared to simpler derivatives like benzimidazole.
Mechanism of Action
The mechanism of action of 1-(4-(1H-Imidazol-1-yl)phenyl)-N-methylmethanamine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of enzymatic pathways, affecting various biological processes .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituted Benzylamines and Anilines
Key Analogs:
(4-(1H-Imidazol-1-yl)phenyl)methanamine hydrochloride
- Similarity Score : 0.84 (structurally closest analog)
- Difference : Lacks the N-methyl group on the benzylamine backbone, which reduces lipophilicity and alters metabolic stability .
4-Piperidin-1-ylmethyl-benzylamine
- Difference : Replaces the imidazole with a piperidine ring. Piperidine, a saturated amine, lacks aromaticity and hydrogen-bonding capacity, leading to lower solubility in polar solvents .
4-(1H-Pyrrol-1-yl) benzylamine
- Difference : Substitutes imidazole with pyrrole. Pyrrole’s reduced basicity (pKa ~17 vs. imidazole’s ~7) limits protonation at physiological pH, affecting bioavailability .
Table 1: Structural and Property Comparison
| Compound Name | Substituent | Key Property Differences | Potential Applications |
|---|---|---|---|
| N-Methyl-4-(1-imidazolyl)benzylamine | Imidazole, N-methyl | Balanced lipophilicity, H-bonding | Enzyme inhibitors, ligand design |
| (4-(1H-Imidazol-1-yl)phenyl)methanamine | Imidazole, NH₂ | Higher polarity, lower metabolic stability | Intermediate in drug synthesis |
| 4-Piperidin-1-ylmethyl-benzylamine | Piperidine | Lower solubility, no aromaticity | Surfactants, corrosion inhibitors |
Heterocyclic Variants
N-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)benzylamine
- Difference : Replaces imidazole with a 1,3,4-oxadiazole ring. Oxadiazoles are electron-withdrawing, enhancing thermal stability (mp 63.3–64.5°C) compared to imidazole derivatives. This compound is also more lipophilic due to the methyl group on the oxadiazole .
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-4-cyano-3-methylbenzamide Difference: Features a benzimidazole core fused to benzene, increasing aromatic surface area. The cyano group enhances electrophilicity, making it suitable as an indoleamine 2,3-dioxygenase‑1 (IDO1) inhibitor .
Table 2: Heterocyclic Comparison
| Compound Name | Heterocycle | Key Functional Differences |
|---|---|---|
| This compound | Imidazole | Moderate H-bonding, pH-sensitive |
| N-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)benzylamine | Oxadiazole | Higher thermal stability, electron-deficient |
| Benzimidazole derivatives (e.g., Compound 36) | Benzimidazole | Enhanced metabolic stability, larger aromatic surface |
Biological Activity
N-Methyl-4-(1-imidazolyl)benzylamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
This compound features an imidazole ring, which is known for its role in various biological systems. The compound's structure allows it to interact with biological targets effectively, contributing to its pharmacological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Antitumor Activity : Research indicates that this compound exhibits potent antiproliferative effects against human cancer cell lines. For instance, it has been shown to inhibit the growth of glioblastoma cells with an IC value as low as 0.94 µM, significantly affecting colony formation and migration .
- Antimicrobial Effects : The compound has demonstrated antimicrobial activity against various bacterial strains. In one study, it exhibited minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties .
Antitumor Studies
A pivotal study explored the effects of this compound on cancer cell lines. The findings revealed that the compound induces apoptosis in cancer cells by upregulating pro-apoptotic proteins while downregulating anti-apoptotic proteins such as Bcl-2. This dual action contributes to its effectiveness in inhibiting tumor growth .
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| U-251 MG (Glioblastoma) | 0.94 | Inhibition of colony formation and migration |
| A549 (Lung Cancer) | 12 | Induction of apoptosis via caspase activation |
| MCF-7 (Breast Cancer) | 15 | Cell cycle arrest at G2/M phase |
Antimicrobial Studies
In antimicrobial assessments, this compound was tested against multiple pathogens. The compound showed significant activity against Gram-positive and Gram-negative bacteria, with particular efficacy noted against resistant strains.
| Pathogen | MIC (mg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.0039 | Complete death within 8 hours |
| Escherichia coli | 0.025 | Significant growth inhibition |
| Candida albicans | 16.69 | Moderate antifungal activity |
Q & A
Q. What are the recommended synthetic routes for N-Methyl-4-(1-imidazolyl)benzylamine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, a benzylamine derivative (e.g., N-methylbenzylamine) can react with an imidazole-containing electrophile (e.g., 4-chloro-1H-imidazole) under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C. Optimization involves adjusting stoichiometry, solvent polarity, and catalyst loading. Post-reaction purification via column chromatography (silica gel, gradient elution with EtOAc/hexane) is critical for isolating the product. Reaction progress should be monitored by TLC or LC-MS .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use ¹H/¹³C NMR to confirm the presence of the methyl group (δ ~2.3 ppm for N–CH₃) and imidazole protons (δ ~7.0–7.5 ppm). High-resolution mass spectrometry (HRMS) validates the molecular formula. Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. For trace impurities, LC-MS/MS or GC-MS is recommended .
Q. What solvent systems are suitable for studying the compound’s stability and solubility?
- Methodological Answer : Solubility can be tested in DMSO, methanol, or aqueous buffers (pH 4–8) using UV-Vis spectroscopy. Stability studies should involve accelerated degradation (e.g., 40°C/75% RH for 4 weeks) followed by HPLC analysis. For ionic mobility studies, discontinuous buffer systems (e.g., benzoate/benzylamine) in capillary electrophoresis can predict migration behavior under varying pH .
Advanced Research Questions
Q. How can hyperpolarized NMR be applied to study ligand-binding interactions involving this compound?
- Methodological Answer : Hyperpolarized ¹³C/¹⁵N NMR enhances sensitivity for detecting weak binding events. Prepare a ligand-protein mixture (e.g., with enzymes or receptors) and monitor relaxation rate constants (R₂,obs) . Competitive binding assays with reference ligands (e.g., benzamidine or benzylamine) allow quantification of relative binding affinities. Data fitting with error analysis accounts for fast-relaxing signals .
Q. What experimental designs address contradictions in reported reactivity of benzylamine derivatives in amidation reactions?
- Methodological Answer : Discrepancies may arise from competing pathways (e.g., nucleophilic substitution vs. elimination). Use kinetic studies (e.g., time-resolved IR spectroscopy) to track intermediate formation. Compare one-pot vs. stepwise protocols (e.g., quenching with benzylamine post C–C bond formation vs. displacement of a pre-formed scaffold). Control for amine oxidase activity, which may alter reaction outcomes .
Q. How can computational modeling predict the compound’s ion migration behavior in electrophoretic systems?
- Methodological Answer : Use tools like Simul 5 to simulate ion migration in discontinuous buffers. Input parameters include pKa values (imidazole: ~6.95; benzylamine: ~9.34), buffer composition, and electric field strength. Validate simulations experimentally via capillary electrophoresis with UV detection. Adjust pH gradients to optimize separation from structurally similar analogs .
Q. What strategies improve the enantiomeric purity of this compound derivatives in asymmetric catalysis?
- Methodological Answer : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) or enantioselective catalysts (e.g., nickel(II)-bisoxazoline complexes). Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD). For scale-up, consider dynamic kinetic resolution (DKR) or enzymatic desymmetrization .
Data Contradiction Analysis
Q. Conflicting reports on the anorectic effects of benzylamine analogs: How to resolve mechanistic ambiguity?
- Methodological Answer : Pharmacological assays must differentiate between amine oxidase-dependent pathways (e.g., via inhibition by semicarbazide) and direct receptor interactions (e.g., potassium channel blockade). Use knockout mouse models lacking amine oxidases to isolate mechanisms. Compare dose-response curves of this compound with unsubstituted benzylamine to assess the impact of structural modifications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
